4-Aminomorpholin-3-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Aminomorpholin-3-one hydrochloride is a chemical compound with significant importance in various scientific fields. It is a derivative of morpholine, featuring both amine and ether functional groups. This compound is known for its applications in pharmaceuticals, particularly as an intermediate in the synthesis of other complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 4-Aminomorpholin-3-one hydrochloride typically involves the following steps:
Reaction with 4-nitroaniline: The resulting 2-(2-chloroethoxy)acetic acid reacts with 4-nitroaniline in the presence of a phenylboronic acid catalyst.
Transformation: The intermediate 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide is transformed into 4-(4-nitrophenyl)morpholin-3-one through a one-pot procedure.
Hydrogenation: Finally, the 4-(4-nitrophenyl)morpholin-3-one is hydrogenated to yield 4-Aminomorpholin-3-one.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of industrial-grade reagents and catalysts, along with stringent control of reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Aminomorpholin-3-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite or calcium hypochlorite as oxidizing agents.
Reduction: Hydrogenation using palladium or platinum catalysts.
Substitution: Various alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions include various substituted morpholine derivatives, which are valuable intermediates in pharmaceutical synthesis .
Wissenschaftliche Forschungsanwendungen
4-Aminomorpholin-3-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Industry: Utilized in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Aminomorpholin-3-one hydrochloride involves its interaction with specific molecular targets. For instance, in the synthesis of rivaroxaban, it acts as an intermediate that undergoes further chemical transformations to produce the active pharmaceutical ingredient . The compound’s amine group plays a crucial role in these reactions, facilitating the formation of key intermediates.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Morpholine: A simpler analog with similar functional groups but lacks the additional amine group.
4-(4-Nitrophenyl)morpholin-3-one: An intermediate in the synthesis of 4-Aminomorpholin-3-one hydrochloride.
Uniqueness
This compound is unique due to its dual functional groups (amine and ether), which make it highly versatile in chemical synthesis. Its ability to undergo various reactions and form stable intermediates sets it apart from simpler analogs like morpholine .
Eigenschaften
Molekularformel |
C4H9ClN2O2 |
---|---|
Molekulargewicht |
152.58 g/mol |
IUPAC-Name |
4-aminomorpholin-3-one;hydrochloride |
InChI |
InChI=1S/C4H8N2O2.ClH/c5-6-1-2-8-3-4(6)7;/h1-3,5H2;1H |
InChI-Schlüssel |
PYDLNKPNZVGCHH-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCC(=O)N1N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.